2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771946
InChI: InChI=1S/C14H14N4/c1-9-11(8-18(2)17-9)14-7-12(15)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H2,15,16)
SMILES:
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

CAS No.:

Cat. No.: VC15771946

Molecular Formula: C14H14N4

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine -

Specification

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
IUPAC Name 2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine
Standard InChI InChI=1S/C14H14N4/c1-9-11(8-18(2)17-9)14-7-12(15)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H2,15,16)
Standard InChI Key UIWHTIKTEMALLR-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)N)C

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine, reflects its bipartite structure:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring. The amino group (-NH₂) at the 4-position enhances electron density, influencing reactivity and optical properties.

  • Pyrazole substituent: A 1,3-dimethyl-1H-pyrazole ring attached at the quinoline’s 2-position. The methyl groups at the 1- and 3-positions sterically and electronically modulate the pyrazole’s behavior.

The planar quinoline system allows for π-π stacking interactions, while the pyrazole’s nitrogen atoms offer coordination sites for metal ions or hydrogen bonding .

Synthetic Methodologies

Friedländer Condensation

The Friedländer reaction, a cornerstone in quinoline synthesis, involves condensing o-aminocarbonyl compounds with ketones or aldehydes. For 2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine, this method could employ:

  • Anthranilic acid derivatives (e.g., o-aminobenzaldehyde) as the quinoline precursor.

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde as the carbonyl component.

Reaction conditions typically involve acidic or basic catalysts (e.g., polyphosphoric acid or NaOH) at elevated temperatures (100–150°C). For example, Tomasik et al. demonstrated that pyrazoloquinolines form via Friedländer condensation between anthranilaldehyde and substituted pyrazolones . Adapting this to 1,3-dimethylpyrazole derivatives could yield the target compound, albeit with potential modifications to optimize regioselectivity .

Table 1: Hypothetical Friedländer Synthesis Conditions

ComponentRoleConditionsYield* (Projected)
o-AminobenzaldehydeQuinoline precursorReflux in EtOH, 12 h40–60%
1,3-Dimethylpyrazole-4-carbaldehydePyrazole donor120°C, PPA catalyst35–55%

*Yields estimated from analogous reactions .

Multicomponent Reactions (MCRs)

Four-component reactions, as described by Sabitha et al., offer a streamlined approach to pyrazoloquinolines . A plausible route for the target compound could involve:

  • Aldehyde (e.g., 4-nitrobenzaldehyde).

  • 1H-Indazol-6-amine (quinoline precursor).

  • 1,3-Dimethyl-1H-pyrazol-5(4H)-one (pyrazole source).

Under microwave irradiation or refluxing ethanol, these components could cyclize to form the quinoline core with the pyrazole substituent. Catalyst-free conditions in ethanol have been shown to achieve yields exceeding 80% for related spiro compounds .

Niementowski Reaction

The Niementowski reaction, which couples anthranilic acid with ketones, is another viable pathway. Using 1,3-dimethylpyrazole-4-carbonyl chloride as the ketone equivalent could introduce the pyrazole group during quinoline ring formation. This method is advantageous for introducing electron-withdrawing groups but may require rigorous temperature control (e.g., 150°C in diphenyl ether) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the amino group’s hydrogen-bonding capacity. Limited solubility in water, as observed in analogous pyrazoloquinolines .

  • Stability: The conjugated quinoline system confers photostability, while the amino group may render the compound sensitive to oxidation.

Table 2: Projected Physicochemical Data

PropertyValue/DescriptionBasis in Literature
Melting Point210–215°CSimilar to
λ<sub>max</sub> (UV-Vis)320–350 nmQuinoline π→π* transitions
Fluorescence Quantum YieldΦ<sub>F</sub> ≈ 0.4–0.6Pyrazole-enhanced emission

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Expected signals include:

    • δ 8.5–8.7 ppm (quinoline H-2, H-8).

    • δ 7.2–7.5 ppm (pyrazole H-5).

    • δ 2.5–3.0 ppm (N-CH<sub>3</sub> groups).

  • IR: Stretching vibrations at ~3400 cm<sup>−1</sup> (N-H), 1600 cm<sup>−1</sup> (C=N), and 1500 cm<sup>−1</sup> (C=C aromatic) .

Challenges and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds suffer from moderate yields (30–60%). Transitioning to microwave-assisted or flow chemistry could improve efficiency.

  • Toxicity Profiling: No data exist for this specific compound. In vitro assays (e.g., MTT tests) are needed to evaluate cytotoxicity.

  • Material Science Applications: Functionalization of the amino group (e.g., acylations) could yield polymers with optoelectronic utility.

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